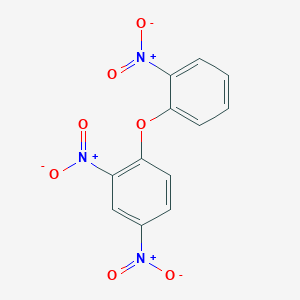
2,4-Dinitro-1-(2-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-1-(2-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7N3O7. This compound is characterized by the presence of three nitro groups attached to a benzene ring, making it a highly nitrated aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dinitro-1-(2-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired positions on the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
2,4-Dinitro-1-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
2,4-Dinitro-1-(2-nitrophenoxy)benzene has several scientific research applications:
Biology: The compound’s nitro groups can be reduced to amino groups, which are useful in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(2-nitrophenoxy)benzene involves its ability to undergo various chemical transformations due to the presence of nitro groups. These transformations can lead to the formation of reactive intermediates that interact with molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,4-Dinitro-1-(2-nitrophenoxy)benzene can be compared with other similar compounds such as:
2,4-Dinitrophenol: Both compounds contain nitro groups, but 2,4-Dinitrophenol has a simpler structure with only two nitro groups.
2,4-Dinitro-1-(4-nitrophenoxy)benzene: This compound is similar in structure but has the nitro group positioned differently on the benzene ring.
1,3-Bis-(4-nitrophenoxy)benzene: This compound contains two nitrophenoxy groups attached to a benzene ring, making it structurally more complex.
Each of these compounds has unique properties and applications, with this compound being distinguished by its specific arrangement of nitro groups and its reactivity in various chemical reactions.
Properties
CAS No. |
2363-39-5 |
|---|---|
Molecular Formula |
C12H7N3O7 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
2,4-dinitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H |
InChI Key |
ZFPQCDUWZQROIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

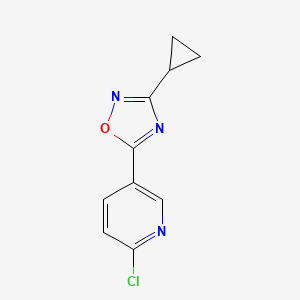

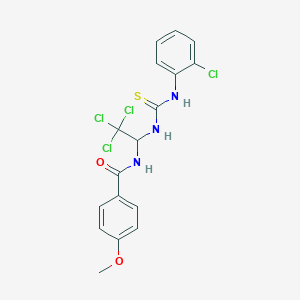
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)
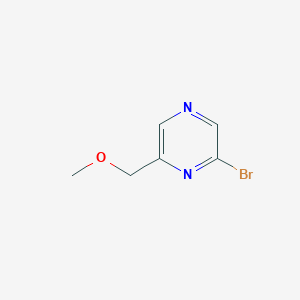
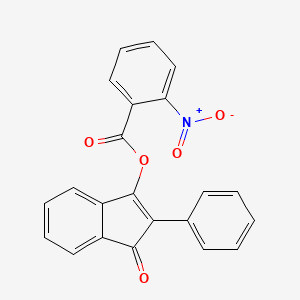
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)
